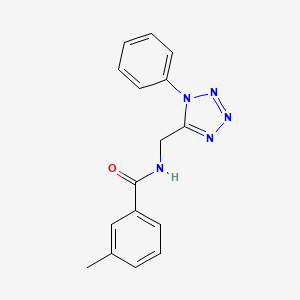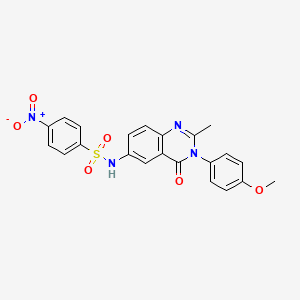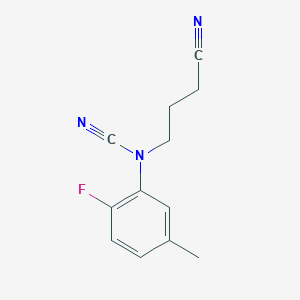
3-(1H-Imidazol-1-yl)-1-propanolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is a chemical compound that features an imidazole ring, a three-carbon chain, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
The primary target of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is Candida albicans , a type of fungus . This compound has shown significant anti-Candida activity, suggesting that it interacts with biological targets within this organism .
Mode of Action
They can exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride with its targets in Candida albicans and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that multiple pathways are affected . These could potentially include pathways related to cell wall synthesis, DNA replication, or protein synthesis, which are common targets of antimicrobial compounds.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability
Result of Action
The primary result of the action of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is the inhibition of Candida albicans growth . The compound has been found to be more potent than both fluconazole and miconazole, two commonly used antifungal agents . This suggests that the compound’s action results in significant molecular and cellular effects within Candida albicans.
Safety and Hazards
Zukünftige Richtungen
The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride typically involves the reaction of imidazole with a suitable three-carbon chain precursor. One common method is the reaction of imidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1H-Imidazol-1-yl)-1-propanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds have similar structures but with additional aryl groups, which can enhance their biological activity.
3-(1H-Imidazol-1-yl)propan-1-one oxime esters: These compounds have oxime ester groups, which can improve their antifungal properties.
Uniqueness
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is unique due to its simple structure, which allows for easy modification and functionalization. This versatility makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-imidazol-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-1-3-8-4-2-7-6-8;/h2,4,6,9H,1,3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHDAVJLPOCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
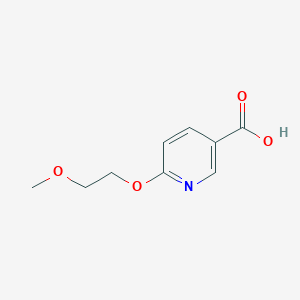


![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)
![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)
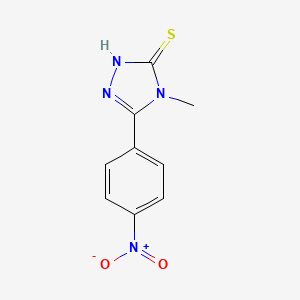
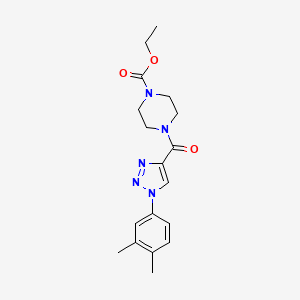

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)

